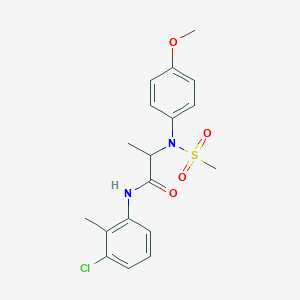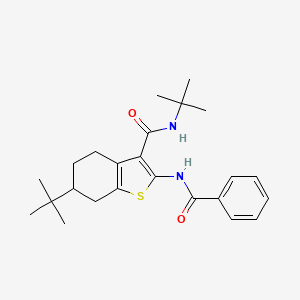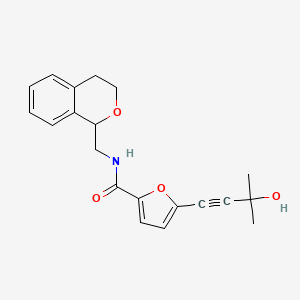![molecular formula C23H29N3O5S2 B3933289 ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate](/img/structure/B3933289.png)
ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C23H29N3O5S and an average mass of 459.559 Da This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a methylsulfanyl group
Méthodes De Préparation
The synthesis of ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the glycine moiety and the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfonyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[N-(3-methylphenyl)-N-{[4-(methylphenyl)sulfonyl}glycyl]piperazine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
Ethyl 4-[N-(4-methylphenyl)-N-{[4-(methylphenyl)sulfonyl}glycyl]piperazine-1-carboxylate: This compound lacks the methylsulfanyl group, which may affect its chemical properties and biological activities
Propriétés
IUPAC Name |
ethyl 4-[2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-4-31-23(28)25-15-13-24(14-16-25)22(27)17-26(19-7-5-18(2)6-8-19)33(29,30)21-11-9-20(32-3)10-12-21/h5-12H,4,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRKGOCXRDJASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(diethylamino)methyl]-5-ethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-furamide](/img/structure/B3933209.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3933215.png)
![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B3933220.png)
![N-[6-tert-butyl-3-(3-methylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B3933225.png)

![4-[(2-Fluorophenyl)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one](/img/structure/B3933234.png)
![8-(3-Bromophenyl)-11,11-dimethyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one](/img/structure/B3933238.png)

![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide](/img/structure/B3933274.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933287.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-furylmethyl)-1-piperidinecarboxamide](/img/structure/B3933290.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3933301.png)
![N-[(1R)-1-benzyl-2-hydroxyethyl]-3-(propionylamino)benzamide](/img/structure/B3933308.png)

